molecular formula C14H20N2O B123837 5-Methoxy-N-isopropyltryptamine CAS No. 109921-55-3

5-Methoxy-N-isopropyltryptamine

Cat. No.: B123837
CAS No.: 109921-55-3
M. Wt: 232.32 g/mol
InChI Key: QQZJNZJNPDORBO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Methoxy-N-isopropyltryptamine typically involves the following steps:

Chemical Reactions Analysis

5-Methoxy-N-isopropyltryptamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-MeO-NiPT belongs to a class of compounds known as tryptamines, which are characterized by their structural similarity to serotonin. The compound primarily acts on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects. Research indicates that 5-MeO-NiPT may also influence dopamine and norepinephrine pathways, contributing to its psychoactive effects .

Hallucinogenic Effects

5-MeO-NiPT exhibits hallucinogenic properties similar to other tryptamines. Its mechanism involves agonistic activity at the 5-HT2A receptor, leading to altered states of consciousness and perceptual changes. Studies have shown that compounds like 5-MeO-DMT (closely related to 5-MeO-NiPT) can induce profound psychological experiences, which may be utilized in therapeutic settings for conditions such as depression and PTSD .

Therapeutic Potential

Recent investigations into the therapeutic applications of 5-MeO-NiPT suggest it may be beneficial in treating mood disorders. Preliminary studies indicate that psychedelics can facilitate significant reductions in anxiety and depression symptoms. For instance, a survey involving veterans highlighted the potential of psychedelics in alleviating PTSD symptoms .

Safety and Tolerability

A systematic review of clinical trials assessing the safety profile of 5-MeO-DMT, a closely related compound, reported no serious adverse events (SAEs) during administration . This favorable safety profile suggests that 5-MeO-NiPT might also exhibit similar tolerability in human subjects.

Intoxication Case Study

In a notable case study from Germany, a subject exhibited severe agitation and aggressive behavior attributed to 5-MeO-MiPT intoxication, highlighting the need for further understanding of its metabolic pathways and potential biomarkers for detection . This study emphasized the importance of forensic analysis in understanding the implications of new psychoactive substances.

Clinical Trials

Clinical trials involving psychedelics have shown promising results in treating treatment-resistant depression. For example, studies have indicated rapid antidepressant effects following administration of psychedelics like 5-MeO-DMT . These findings support ongoing research into the efficacy of 5-MeO-NiPT as a therapeutic agent.

Data Tables

Aspect Details
Chemical Structure C15H22N2O
Primary Action Agonist at 5-HT2A receptors
Therapeutic Uses Potential treatment for depression, anxiety, PTSD
Safety Profile No serious adverse events reported in preliminary studies
Notable Case Study Intoxication case highlighting behavioral effects

Mechanism of Action

The primary mechanism of action for 5-Methoxy-N-isopropyltryptamine involves agonism at the 5-HT2A receptor, which is a subtype of serotonin receptor. This interaction is believed to be responsible for its hallucinogenic and entheogenic effects . Additionally, it may inhibit monoamine oxidase, leading to increased levels of serotonin and other neurotransmitters .

Comparison with Similar Compounds

5-Methoxy-N-isopropyltryptamine is similar to other tryptamines such as:

What sets this compound apart is its unique combination of euphoric and tactile effects at lower doses, and its more intense psychedelic effects at higher doses .

Biological Activity

5-Methoxy-N-isopropyltryptamine (5-MeO-MiPT) is a synthetic tryptamine derivative that has gained attention for its psychoactive properties. Initially identified in 2014, this compound has been associated with hallucinogenic effects, similar to other tryptamines like DMT and psilocybin. This article explores the biological activity of 5-MeO-MiPT, focusing on its pharmacological effects, toxicological profiles, and potential therapeutic applications.

5-MeO-MiPT is structurally related to other tryptamines, characterized by a methoxy group at the 5-position and an isopropyl group at the nitrogen atom. Its mechanism of action primarily involves agonism at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood, perception, and cognition.

Receptor Interaction Profile

  • 5-HT2A Receptor : Agonist activity leading to hallucinogenic effects.
  • Reuptake Inhibition : Inhibits serotonin and norepinephrine reuptake with lesser effects on dopamine .

Pharmacological Effects

Recent studies have demonstrated that 5-MeO-MiPT exhibits a range of pharmacological effects:

  • Psychoactive Effects : Induces sensory alterations and hallucinations, similar to those observed with other psychedelics.
  • Behavioral Changes : In animal models, it has been shown to inhibit sensorimotor responses and affect prepulse inhibition (PPI), indicating potential impacts on sensory processing and motor function .
  • Cardiorespiratory Effects : High doses can induce significant changes in heart rate and respiratory parameters, which raises concerns regarding its safety profile .

Toxicological Profile

The safety and toxicity of 5-MeO-MiPT have been evaluated through various studies:

Acute Toxicity Studies

  • In vivo studies in mice revealed dose-dependent toxicity. Low doses did not show significant histopathological effects, while high doses led to increased apoptosis in liver and brain tissues as indicated by Caspase-3 activation .
  • Blood concentrations post-administration ranged from 2.7 to 13.4 ng/mL in high-dose groups, suggesting a notable systemic presence following administration .

Case Studies

  • A reported case of human intoxication highlighted severe agitation and altered mental status following recreational use. Toxicological analysis confirmed the presence of 5-MeO-MiPT in biological samples, emphasizing the need for awareness regarding its recreational use .

Metabolic Pathways

Research into the metabolic pathways of 5-MeO-MiPT indicates that it undergoes hepatic metabolism, producing several metabolites that could serve as biomarkers for detection in clinical settings:

Metabolite Description
This compound (5-MeO-NiPT)Primary metabolite detected in urine and blood samples.
5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT)Hydroxylated form indicative of metabolic processing.
5-methoxy-N-methyl-N-isopropyltryptamine-N-oxideOxidative metabolite relevant for toxicological analysis.

These metabolites have been identified as significant for developing detection methods for 5-MeO-MiPT consumption in clinical toxicology .

Potential Therapeutic Applications

Despite its risks, there is growing interest in the therapeutic potential of 5-MeO-MiPT within psychiatric research. Its serotonergic activity suggests possible applications in treating mood disorders or PTSD; however, further research is essential to establish safety and efficacy profiles.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJNZJNPDORBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351701
Record name N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109921-55-3
Record name 5-Meo-nipt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109921553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MEO-NIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP4J0P21U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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